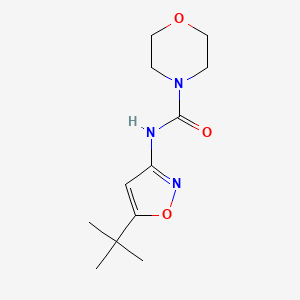
N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(tert-Butyl)isoxazol-3-yl)morpholine-4-carboxamide is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(tert-Butyl)isoxazol-3-yl)morpholine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another approach includes the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(5-(tert-Butyl)isoxazol-3-yl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
N-(5-(tert-Butyl)isoxazol-3-yl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting FLT3 kinase.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts.
作用機序
The mechanism of action of N-(5-(tert-Butyl)isoxazol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of FLT3 kinase, a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic cells . By inhibiting FLT3, the compound can induce apoptosis in cancer cells, making it a potential therapeutic agent for AML .
類似化合物との比較
Similar Compounds
N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea: Another potent FLT3 inhibitor with similar applications in cancer treatment.
Isoxazole Derivatives: Various isoxazole derivatives have been studied for their biological activities, including analgesic, anti-inflammatory, and anticancer properties.
Uniqueness
N-(5-(tert-Butyl)isoxazol-3-yl)morpholine-4-carboxamide stands out due to its specific structural features and high potency as an FLT3 inhibitor. Its unique combination of the isoxazole ring and morpholine-4-carboxamide moiety contributes to its distinct pharmacological profile and therapeutic potential .
特性
CAS番号 |
55809-62-6 |
|---|---|
分子式 |
C12H19N3O3 |
分子量 |
253.30 g/mol |
IUPAC名 |
N-(5-tert-butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)9-8-10(14-18-9)13-11(16)15-4-6-17-7-5-15/h8H,4-7H2,1-3H3,(H,13,14,16) |
InChIキー |
OKOHKSJXRXBIEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


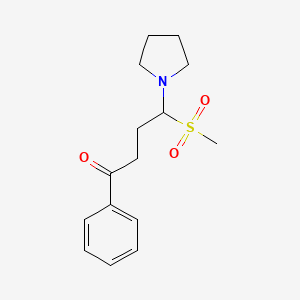
![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)
![(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine](/img/structure/B15208708.png)
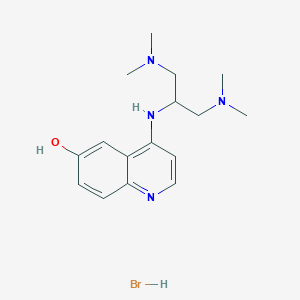
![5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-(4-nitrophenyl)-](/img/structure/B15208724.png)
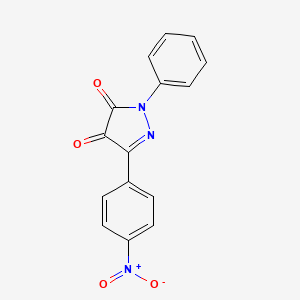

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide](/img/structure/B15208746.png)
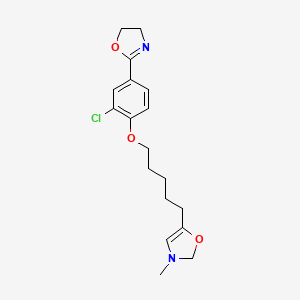
![1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15208755.png)
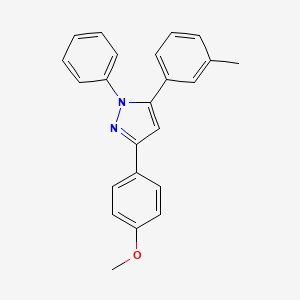

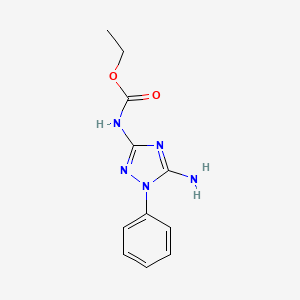
![3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B15208801.png)
